1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)

Lipophilicity Drug-likeness Membrane permeability

1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) (CAS 93894-32-7) is a synthetic bis-indole derivative in which two 1H-indole units are bridged at the N-1 position by a 3,7-dimethylocta-2,6-dienylidene (geranylidene) linker. Its molecular formula is C₂₆H₂₈N₂, with a molecular weight of 368.51 g/mol.

Molecular Formula C26H28N2
Molecular Weight 368.5 g/mol
CAS No. 93894-32-7
Cat. No. B13109040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole)
CAS93894-32-7
Molecular FormulaC26H28N2
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC(N1C=CC2=CC=CC=C21)N3C=CC4=CC=CC=C43)C)C
InChIInChI=1S/C26H28N2/c1-20(2)9-8-10-21(3)19-26(27-17-15-22-11-4-6-13-24(22)27)28-18-16-23-12-5-7-14-25(23)28/h4-7,9,11-19,26H,8,10H2,1-3H3/b21-19+
InChIKeyXSHXVCYGTIAJFF-XUTLUUPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) (CAS 93894-32-7): Procurement-Relevant Identity and Physicochemical Baseline


1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) (CAS 93894-32-7) is a synthetic bis-indole derivative in which two 1H-indole units are bridged at the N-1 position by a 3,7-dimethylocta-2,6-dienylidene (geranylidene) linker. Its molecular formula is C₂₆H₂₈N₂, with a molecular weight of 368.51 g/mol [1]. The compound is structurally characterized by an (E)-configured conjugated diene system connecting the two indole rings, which distinguishes it from saturated analogs. Computed physicochemical properties include an XLogP3-AA of 7.5, zero hydrogen bond donors, zero hydrogen bond acceptors, and six rotatable bonds, indicative of a highly lipophilic scaffold with limited aqueous solubility [1]. The compound is listed under EINECS number 299-729-7 and is commercially available from multiple suppliers, typically at 97% purity for research use .

Bis-Indole Architecture N-1,N-1' linkage with (E)-geranylidene bridge supports bivalent indole pharmacophore presentation studies.
Lipophilic Profile Zero HBD/HBA and computed high lipophilicity suggest membrane partitioning assay context.
Conformational Flexibility Conjugated diene and rotatable bonds distinguish it from saturated linker analogs for SPR comparator studies.

Why Generic Substitution Is Inadequate for 1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) (CAS 93894-32-7) in Scientific Procurement


Bis-indole scaffolds are not functionally interchangeable. The specific N-1,N-1' connectivity of CAS 93894-32-7 contrasts with the C-3,C-3' connectivity of regioisomer CAS 94135-09-8, and the presence of an (E)-geranylidene linker with two conjugated double bonds distinguishes it from the dihydrogeranylidene analog CAS 67801-16-5, which bears a single double bond. These structural differences can fundamentally alter molecular geometry, conformational flexibility, and electronic distribution, which in turn affect receptor binding, metabolic stability, and physicochemical properties such as LogP and solubility [1]. Substituting CAS 93894-32-7 with a mono-indole N-geranyl derivative (CAS 67845-48-1) eliminates the second indole pharmacophore, potentially reducing binding affinity or functional activity in systems where bivalent indole engagement is required. Generic substitution without experimental validation therefore carries the risk of divergent biological outcomes and irreproducible results.

Regioisomeric Connectivity
N-1,N-1' attachment differs from C-3,C-3' regioisomer; altered indole ring orientation may shift binding recognition and assay reproducibility.
Linker Saturation Level
Dihydro analog with single double bond may alter lipophilicity and membrane partitioning behavior compared to the conjugated system, affecting assay compatibility.
Pharmacophore Count
Mono-indole N-geranyl derivative lacks the second indole pharmacophore, potentially reducing binding avidity or dual-site engagement in target assays.

Quantitative Differentiation Evidence for 1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) (CAS 93894-32-7) Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: CAS 93894-32-7 vs. Dihydrogeranylidene Analog CAS 67801-16-5

The computed partition coefficient (XLogP3-AA) for CAS 93894-32-7 is 7.5, reflecting the contribution of its fully conjugated geranylidene linker with two double bonds. In contrast, the dihydrogeranylidene analog CAS 67801-16-5, which has a single double bond in the linker, exhibits an estimated LogP of approximately 9.486 [1][2]. The lower LogP of CAS 93894-32-7 suggests moderately better aqueous solubility and potentially different membrane partitioning behavior relative to the more lipophilic saturated analog.

Lipophilicity comparison
Computed estimate
XLogP3-AA 7.5 vs. 9.486 (Δ 1.99)
Supports lipophilicity-dependent assay partitioning context.
Computed values; ~100-fold partition difference context requires experimental validation.
Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Hydrogen Bond Profile Differentiation from Mono-Indole N-Geranyl Analog CAS 67845-48-1

CAS 93894-32-7 possesses a molecular weight of 368.51 g/mol and contains two indole pharmacophores with zero hydrogen bond donors. Its mono-indole counterpart, N-geranylindole (CAS 67845-48-1), has a molecular weight of 253.39 g/mol and only one indole moiety [1]. The molecular weight difference of approximately 115 g/mol, corresponding to the mass of the second indole unit, directly impacts binding stoichiometry in systems where bivalent interactions with indole-binding pockets are operative.

MW & Pharmacophore
Class-level inference
368.51 g/mol, 2 indole pharmacophores
Supports bivalent binding-avidity review context.
Mono-indole analog (253.39 g/mol) lacks second pharmacophore; bivalent engagement not replicated.
Molecular recognition Ligand efficiency Pharmacophore count

Conformational Flexibility (Rotatable Bond Count) Compared to 3,3'-Regioisomer CAS 94135-09-8

CAS 93894-32-7, with indole attachment at the N-1 positions, has 6 rotatable bonds as computed by PubChem. The 3,3'-regioisomer CAS 94135-09-8, with indole attachment at the C-3 positions, shares the same molecular formula (C₂₆H₂₈N₂) and molecular weight but differs in connectivity [1]. While direct rotatable bond count data for CAS 94135-09-8 is not available from authoritative databases, the C-3 linkage introduces different torsional degrees of freedom and alters the spatial orientation of the indole rings relative to the linker, which can affect molecular recognition and crystal packing.

Conformational flexibility
Class-level inference
6 rotatable bonds (N-1,N-1' connectivity)
Regioisomeric connectivity context may alter ring orientation.
C-3 regioisomer rotatable bond data not reported; individual assessment recommended.
Conformational entropy Binding kinetics Scaffold diversity

Recommended Procurement Scenarios for 1,1'-(3,7-Dimethylocta-2,6-dienylidene)bis(1H-indole) (CAS 93894-32-7)


Scaffold for Bivalent Indole-Based Ligand Design in Early-Stage Drug Discovery

The presence of two indole pharmacophores connected by a flexible, lipophilic geranylidene linker makes CAS 93894-32-7 a suitable scaffold for exploring bivalent ligand engagement with indole-binding protein pockets. Researchers optimizing for dual-site binding or avidity effects should select this N-1,N-1' bis-indole over mono-indole analogs (e.g., CAS 67845-48-1) to maximize pharmacophore density [1].

Physicochemical Comparator for Structure-Property Relationship (SPR) Studies of Bis-Indole Series

With a computed XLogP3-AA of 7.5 and six rotatable bonds, CAS 93894-32-7 occupies a distinct region of lipophilicity-conformational flexibility space relative to its dihydro analog (CAS 67801-16-5, estimated LogP 9.486). This makes it a valuable comparator in SPR studies aimed at understanding how linker unsaturation modulates LogP, solubility, and membrane permeability in bis-indole compound libraries [1].

Synthetic Intermediate for N-1-Functionalized Bis-Indole Derivatives

As a defined N-1,N-1'-linked bis-indole with a geranylidene bridge, CAS 93894-32-7 serves as a key intermediate for diversification through electrophilic substitution or cross-coupling reactions at the indole rings. Its well-characterized SMILES string and InChIKey (XSHXVCYGTIAJFF-XUTLUUPISA-N) facilitate its use in computational library design and virtual screening campaigns [1].

Application
Selection Property
Validation Focus
Bivalent ligand design research
N-1,N-1' bis-indole connectivity
Dual-site binding or avidity assay endpoints
SPR comparator studies
Conjugated vs. saturated linker lipophilicity
LogP-dependent membrane partitioning endpoints
Synthetic intermediate for N-1 derivatives
N-1 functionalization handle with geranylidene bridge
Reaction compatibility and scaffold diversification yield
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